molecular formula C21H23N3O2S B2806387 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034397-37-8

1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2806387
CAS No.: 2034397-37-8
M. Wt: 381.49
InChI Key: OCDICSTUAWQNJE-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a butoxyphenyl group, a thiophenyl-pyridinyl moiety, and a urea linkage

Preparation Methods

The synthesis of 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Butoxyphenyl Intermediate: This step involves the reaction of 4-butoxyaniline with an appropriate reagent to introduce the butoxy group.

    Synthesis of the Thiophenyl-Pyridinyl Intermediate: This step involves the synthesis of a thiophen-3-yl-pyridin-4-yl intermediate through a series of reactions, such as halogenation and coupling reactions.

    Coupling of Intermediates: The final step involves the coupling of the butoxyphenyl intermediate with the thiophenyl-pyridinyl intermediate in the presence of a urea-forming reagent, such as phosgene or carbonyldiimidazole, to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, including its activity against certain diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: This compound has a methoxy group instead of a butoxy group, which may affect its chemical and biological properties.

    1-(4-Ethoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: The ethoxy group in this compound may lead to differences in reactivity and solubility compared to the butoxy derivative.

    1-(4-Propoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: The propoxy group may impart distinct physical and chemical characteristics to the compound.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-3-11-26-19-6-4-18(5-7-19)24-21(25)23-14-16-8-10-22-20(13-16)17-9-12-27-15-17/h4-10,12-13,15H,2-3,11,14H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDICSTUAWQNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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